molecular formula C18H16O3 B11547310 (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-en-1-one

(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B11547310
M. Wt: 280.3 g/mol
InChI Key: IQVWSROYHAVGAA-SOFGYWHQSA-N
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Description

(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce saturated chalcones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-en-1-one is studied for its potential as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated that chalcones and their derivatives possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The benzodioxin moiety may enhance these activities, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity

Mechanism of Action

The mechanism of action of (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its antioxidant properties could be attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one: Similar structure but lacks the methyl group on the phenyl ring.

    (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of a methyl group on the phenyl ring.

    (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Features a chlorine atom on the phenyl ring.

Uniqueness

The presence of the benzodioxin ring fused to the phenyl ring and the methyl group on the other phenyl ring distinguishes (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-en-1-one from its analogs. These structural features may contribute to its unique chemical properties and potential biological activities, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H16O3/c1-13-2-4-14(5-3-13)6-8-16(19)15-7-9-17-18(12-15)21-11-10-20-17/h2-9,12H,10-11H2,1H3/b8-6+

InChI Key

IQVWSROYHAVGAA-SOFGYWHQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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